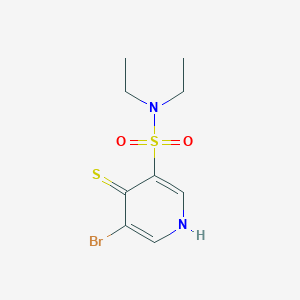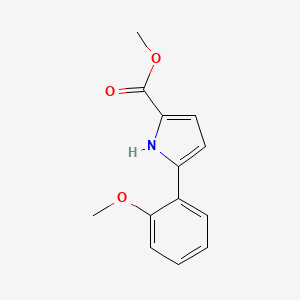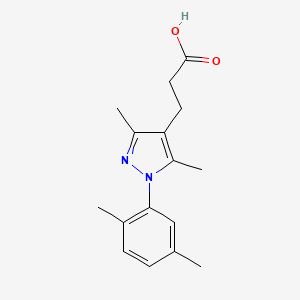
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position, diethyl groups at the nitrogen atom, a mercapto group at the 4-position, and a sulfonamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide typically involves multiple stepsThe mercapto group can be introduced via thiolation reactions, and the sulfonamide group is typically added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydrogen derivatives, and various substituted pyridine derivatives. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Bromo-N,N-diethyl-4-(methylamino)-3-pyridinesulfonamide .
Uniqueness
What sets 5-Bromo-N,N-diethyl-4-mercaptopyridine-3-sulfonamide apart is its unique combination of substituents, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13BrN2O2S2 |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
5-bromo-N,N-diethyl-4-sulfanylidene-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S2/c1-3-12(4-2)16(13,14)8-6-11-5-7(10)9(8)15/h5-6H,3-4H2,1-2H3,(H,11,15) |
InChI-Schlüssel |
RGAMSONEYQSIMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CNC=C(C1=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)
![L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-](/img/structure/B11816517.png)
![(2-Oxo-3,9-diazaspiro[5.5]undecan-5-yl) 2,2,2-trifluoroacetate](/img/structure/B11816530.png)



![N-tert-butyl-N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B11816567.png)
![(3R)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11816570.png)
![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)
![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)


